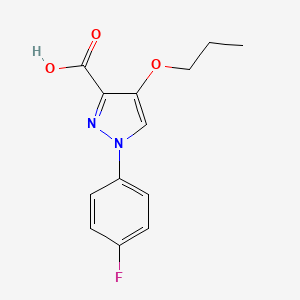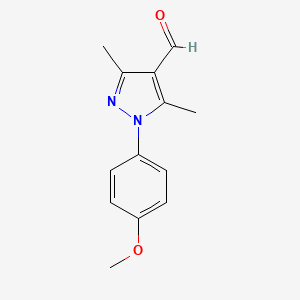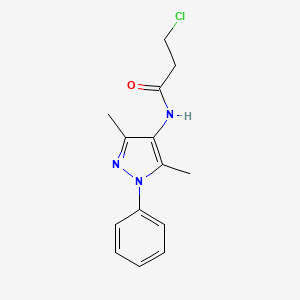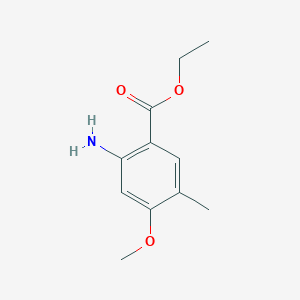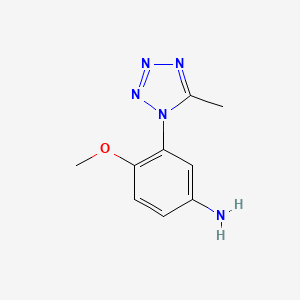
4-methoxy-3-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)aniline
Overview
Description
“4-methoxy-3-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)aniline” is a chemical compound with the CAS Number: 857751-18-9 . It has a molecular weight of 205.22 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI Code of the compound is 1S/C9H11N5O/c1-6-11-12-13-14(6)8-5-7(10)3-4-9(8)15-2/h3-5H,10H2,1-2H3 . This code provides a specific string of characters that represent the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound is a powder that is stored at room temperature . Its molecular weight is 205.22 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density were not found in the retrieved data.Scientific Research Applications
Synthesis and Characterization
Synthesis of Tetrahydroquinolines 4-Substituted anilines, including 4-methoxyaniline derivatives, participate in reactions to form N-propargylanilines, which are then cyclized to yield various tetrahydroquinolines. These compounds, related to the antiviral agent Virantmycin, show promise in the development of new therapeutic agents (Francis et al., 2004).
Magnetic and Thermal Studies on Metal(II) Complexes 4-(Thiophen-3-yl)-aniline, a compound structurally similar to the query chemical, has been used to synthesize Schiff base complexes with different metal ions. These complexes have been characterized for their magnetic and thermal properties, contributing to the understanding of their potential applications in various fields (Osowole, 2011).
Pharmacological Applications
Development of Anti-Cancer Agents Compounds structurally related to 4-methoxy-3-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)aniline, such as the derivatives of pyrazolines based on thiazolidin-4-one, have been synthesized and evaluated for their potential as anti-cancer agents. The synthesized compounds show promising anti-cancer and HIV properties compared to existing drugs, making them valuable candidates for further drug development (Patel et al., 2015).
Microtubule-Binding Agents for Cancer Therapy Analogs of combretastatin A-4, containing 1,2,3-triazole and methoxy-aniline groups, have been synthesized and tested for their ability to inhibit tubulin and induce cytotoxicity in cancer cells. These compounds, including 2-methoxy-5-((5-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazol-1-yl)methyl)aniline, show potential as microtubule-binding agents, making them promising candidates for cancer treatment (Odlo et al., 2010).
Electronic and Optical Applications
Electrochromic Materials with Nitrotriphenylamine Unit Novel donor–acceptor systems employing nitrotriphenylamine as the acceptor and different thiophene derivatives as the donor have been synthesized. These systems demonstrate outstanding optical contrasts, high coloration efficiencies, and fast switching speeds in the near-infrared region, making them suitable materials for electrochromic applications in NIR region (Li et al., 2017).
properties
IUPAC Name |
4-methoxy-3-(5-methyltetrazol-1-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O/c1-6-11-12-13-14(6)8-5-7(10)3-4-9(8)15-2/h3-5H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWURPLIVEZKYCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=NN1C2=C(C=CC(=C2)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-3-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-cyclopropyl-1-(2-methylphenyl)-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B1452132.png)
![2-chloro-N-[5-chloro-2-(4-methylphenoxy)phenyl]acetamide](/img/structure/B1452134.png)
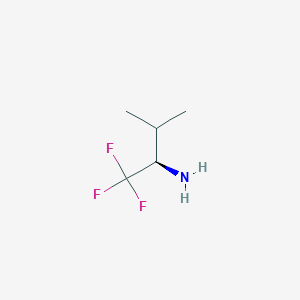
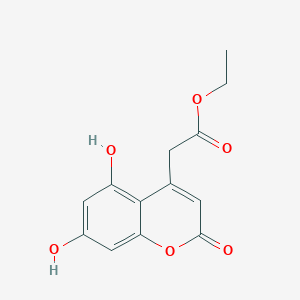
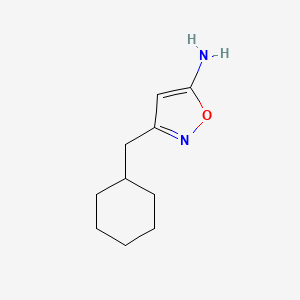
![Methyl 3-[(aminocarbonyl)amino]thiophene-2-carboxylate](/img/structure/B1452144.png)
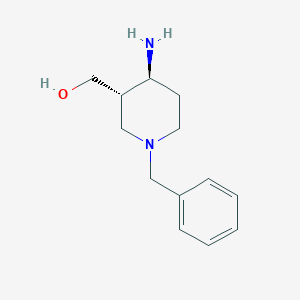
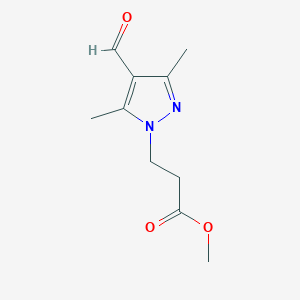
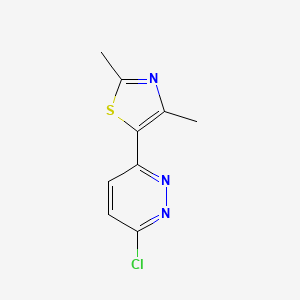
![2-(methylamino)-7-phenyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1452148.png)
